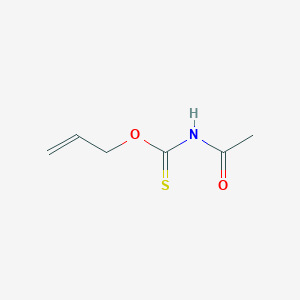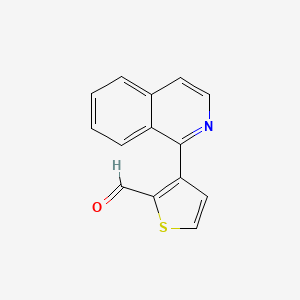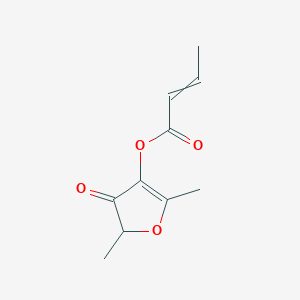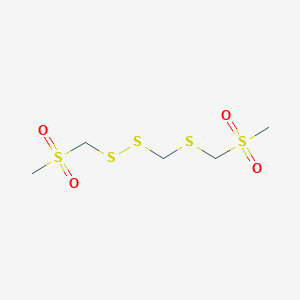
8-(4-Methoxyphenyl)cyclooct-4-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Methoxyphenyl)cyclooct-4-en-1-one is an organic compound with the molecular formula C15H18O2 It is characterized by a cyclooctene ring substituted with a 4-methoxyphenyl group at the 8th position and a ketone functional group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxyphenyl)cyclooct-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where a cyclooctene derivative reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-(4-Methoxyphenyl)cyclooct-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 8-(4-carboxyphenyl)cyclooct-4-en-1-one.
Reduction: Formation of 8-(4-methoxyphenyl)cyclooct-4-en-1-ol.
Substitution: Formation of 8-(4-hydroxyphenyl)cyclooct-4-en-1-one or other substituted derivatives.
Applications De Recherche Scientifique
8-(4-Methoxyphenyl)cyclooct-4-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 8-(4-Methoxyphenyl)cyclooct-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. The methoxy group and ketone functional group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooct-4-en-1-one: Lacks the 4-methoxyphenyl group, making it less complex and potentially less active in certain applications.
4-Methoxybenzoyl chloride: Used as a precursor in the synthesis of 8-(4-Methoxyphenyl)cyclooct-4-en-1-one.
8-(4-Hydroxyphenyl)cyclooct-4-en-1-one: A derivative where the methoxy group is replaced with a hydroxyl group, potentially altering its reactivity and biological activity.
Uniqueness
This compound is unique due to its combination of a cyclooctene ring and a 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and a potential lead compound for drug development.
Propriétés
Numéro CAS |
123558-09-8 |
|---|---|
Formule moléculaire |
C15H18O2 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
8-(4-methoxyphenyl)cyclooct-4-en-1-one |
InChI |
InChI=1S/C15H18O2/c1-17-13-10-8-12(9-11-13)14-6-4-2-3-5-7-15(14)16/h2-3,8-11,14H,4-7H2,1H3 |
Clé InChI |
QAYVRRRSOWOIMN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CCC=CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)

![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)

![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)



